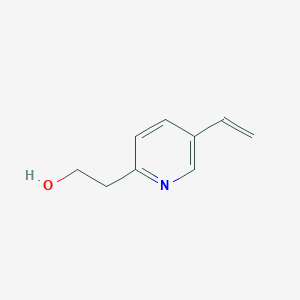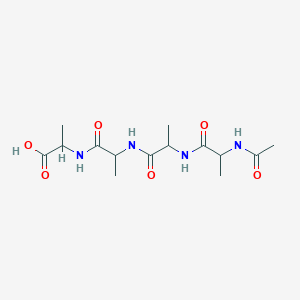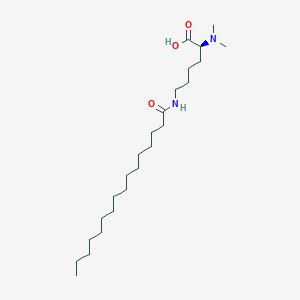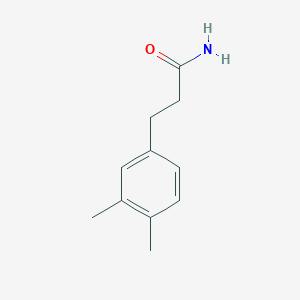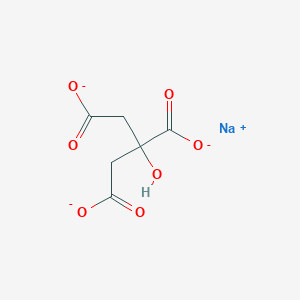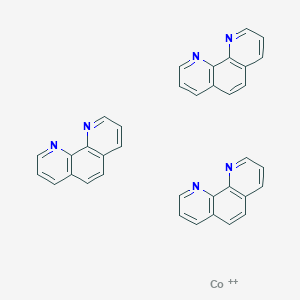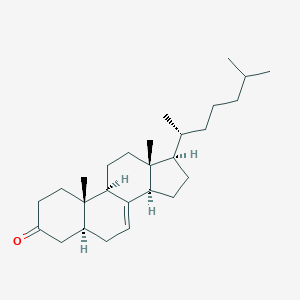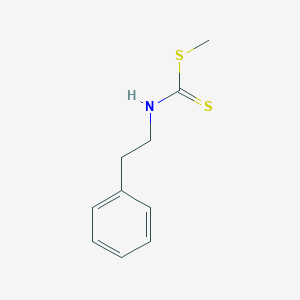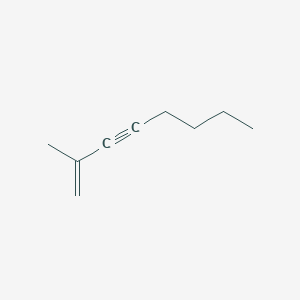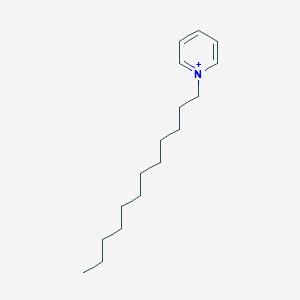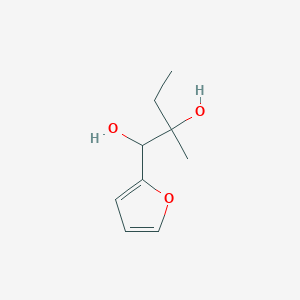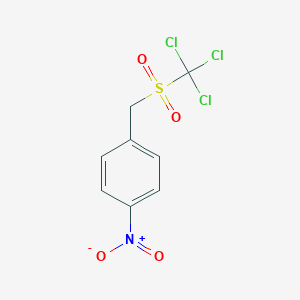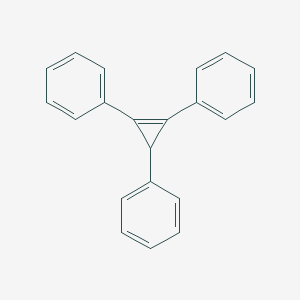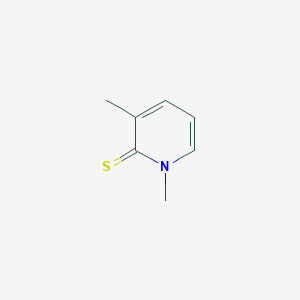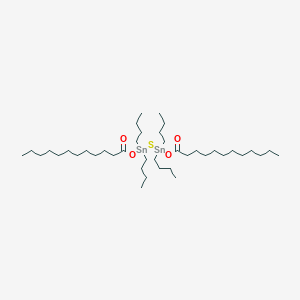
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane, also known as TBT-DOS, is a synthetic compound that has been widely used in scientific research due to its unique properties. TBT-DOS belongs to the family of organotin compounds, which have been extensively studied for their potential applications in various fields, including biomedicine, material science, and environmental remediation.
作用机制
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane is not fully understood, but it is believed to involve the interaction between the tin atoms in the molecule and the surface of the substrate. The self-assembled monolayers formed by 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane have been shown to have unique properties, such as high stability, high density, and high reactivity, which make them ideal for various applications.
生化和生理效应
The biochemical and physiological effects of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane are not well studied, but it is known to be toxic to certain organisms, such as marine invertebrates and fish. 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane has been shown to interfere with the endocrine system of these organisms, leading to reproductive and developmental abnormalities.
实验室实验的优点和局限性
The advantages of using 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane in lab experiments include its unique properties, such as its ability to form self-assembled monolayers on various surfaces, and its potential applications in various fields, such as biomedicine and material science. However, the use of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane is limited by its toxicity and potential environmental impact, which require careful handling and disposal procedures.
未来方向
There are several future directions for the research on 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane, including the development of new synthesis methods that are more efficient and environmentally friendly, the investigation of its potential applications in biomedicine and material science, and the study of its toxicity and environmental impact. Additionally, the use of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane as a template for the preparation of nanoscale materials and devices holds great promise for the development of new technologies in various fields.
合成方法
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane involves the reaction between dibutyltin oxide and 1,12-dodecanedioic acid, followed by the reaction with 1,3-bis(chloromethyl)benzene and 1,2-ethanedithiol. The resulting product is then treated with sodium methoxide to obtain 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane. The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.
科学研究应用
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane has been widely used in scientific research due to its unique properties, including its ability to form self-assembled monolayers on various surfaces, such as gold, silicon, and glass. These monolayers have been used as templates for the preparation of nanoscale materials and devices, such as sensors, catalysts, and electronic components. 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane has also been used as a surfactant in emulsion polymerization, which is a widely used method for the synthesis of polymer nanoparticles.
属性
CAS 编号 |
15880-66-7 |
|---|---|
产品名称 |
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane |
分子式 |
C40H82O4SSn2 |
分子量 |
896.6 g/mol |
IUPAC 名称 |
[dibutyl-[dibutyl(dodecanoyloxy)stannyl]sulfanylstannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.4C4H9.S.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;4*1-3-4-2;;;/h2*2-11H2,1H3,(H,13,14);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI 键 |
ZBBCKXXEEYFMAC-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC |
其他 CAS 编号 |
15880-66-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



